PRT062607

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PRT062607 是一种有效且选择性的脾脏酪氨酸激酶 (SYK) 抑制剂。 它已被广泛研究其在各种疾病,特别是涉及免疫系统失调的疾病(如自身免疫性疾病和某些类型的癌症)中的潜在治疗应用 .

科学研究应用

PRT062607 具有广泛的科学研究应用:

化学: 它被用作化学探针来研究脾脏酪氨酸激酶和相关信号通路的功效。

生物学: 该化合物用于细胞和分子生物学研究,以研究脾脏酪氨酸激酶在免疫细胞活化和信号传导中的作用。

医学: This compound 正在被探索作为治疗自身免疫性疾病(如类风湿性关节炎)和某些类型的癌症(包括慢性淋巴细胞白血病)的潜在治疗剂.

作用机制

PRT062607 通过选择性抑制脾脏酪氨酸激酶发挥作用。脾脏酪氨酸激酶是一种胞质酪氨酸激酶,在免疫细胞的活化中起着至关重要的作用。通过与脾脏酪氨酸激酶的 ATP 结合口袋结合,this compound 阻止了下游信号分子的磷酸化,从而抑制了免疫细胞的活化和增殖。 这种机制使其成为治疗自身免疫性疾病和某些癌症的有希望的候选药物 .

生化分析

Biochemical Properties

PRT062607 interacts with Syk, a cytosolic protein tyrosine kinase that regulates immune cell activation in response to engagement of a variety of receptors . This compound inhibits Syk activity potently, with an IC50 in the range of 1-2 nM . This interaction with Syk is over 80 times more selective than with other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70 .

Cellular Effects

In cellular processes, this compound has been shown to inhibit B cell antigen receptor-mediated B cell signaling and activation, as well as Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of Syk, inhibiting its kinase activity . This inhibition of Syk kinase function leads to a decrease in the phosphorylation of multiple downstream substrates that regulate cell survival, functional activation, differentiation, and clonal expansion .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated a favorable pharmacokinetic profile, with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays was approximately 24 hours and returned to predose levels by 72 hours .

Dosage Effects in Animal Models

In animal models, oral administration of this compound produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .

Transport and Distribution

Given its small molecular size and its ability to inhibit Syk activity in whole-blood assays, it is likely to be able to penetrate cells and distribute within tissues .

Subcellular Localization

As a small molecule inhibitor of Syk, it is likely to localize to the cytosol where Syk is predominantly found .

准备方法

合成路线和反应条件

PRT062607 是通过多步化学过程合成的。合成涉及形成关键中间体,然后将其偶联,并随后进行官能团修饰。 反应条件通常包括使用有机溶剂、催化剂和受控温度和压力设置,以确保高产率和纯度 .

工业生产方法

在工业环境中,this compound 的生产涉及使用间歇式或连续流反应器进行大规模化学合成。该过程针对效率、成本效益和环境可持续性进行了优化。 在各个阶段实施质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

PRT062607 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰分子中的某些官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

形成的主要产物

由这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生醇或胺 .

相似化合物的比较

类似化合物

CYC116: 另一种具有类似作用机制的脾脏酪氨酸激酶抑制剂。

BIIB057: 一种对脾脏酪氨酸激酶具有相当抑制效果的化合物.

PRT062607 的独特性

This compound 因其作为脾脏酪氨酸激酶抑制剂的高选择性和效力而脱颖而出。 它良好的药代动力学特性以及在耐受剂量下完全抑制脾脏酪氨酸激酶活性的能力使其成为治疗开发中一种独特而有价值的化合物 .

属性

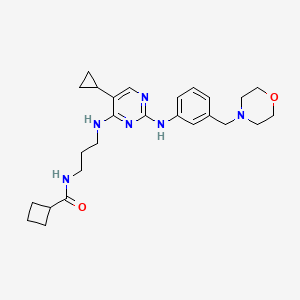

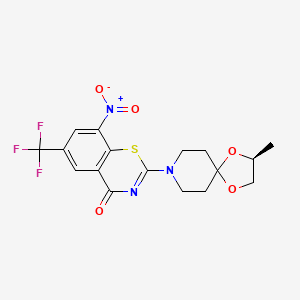

IUPAC Name |

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGKRVFSSHPBAJ-JKSUJKDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370261-96-3 |

Source

|

| Record name | PRT-062607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRT-062607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

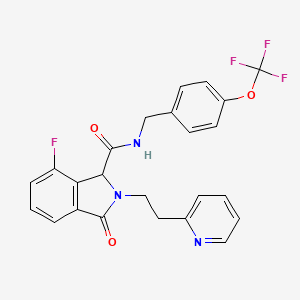

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

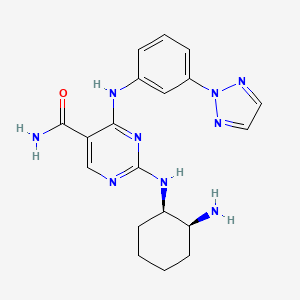

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)